Epicatechin Gallate

描述

(-)-Epicatechin gallate has been reported in Camellia sinensis, Paeonia obovata, and other organisms with data available.

a steroid 5alpha-reductase inhibitor; RN given refers to the (cis)-isomer; structure given in first source; isolated from green tea

属性

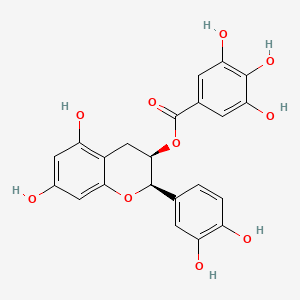

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHVYAFMTMFKBA-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925231 | |

| Record name | Epicatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Epicatechin 3-O-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1257-08-5 | |

| Record name | Epicatechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Epicatechin-3-O-gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICATECHIN GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92587OVD8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Epicatechin 3-O-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

257 - 258 °C | |

| Record name | (-)-Epicatechin 3-O-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activities of Epicatechin Gallate (ECG)

Abstract

Epicatechin gallate (ECG) is a prominent flavan-3-ol, a type of catechin, found abundantly in green tea (Camellia sinensis) and other plant sources.[1] As a significant bioactive polyphenol, ECG has garnered substantial interest within the scientific community for its diverse pharmacological properties.[2][3] Extensive preclinical research has demonstrated its potent antioxidant, anti-inflammatory, anticancer, cardioprotective, and antimicrobial activities.[2][4] These biological effects are attributed to its unique molecular structure, which enables it to modulate critical cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. This technical guide provides an in-depth overview of the core biological activities of ECG, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular mechanisms to support researchers, scientists, and drug development professionals.

Anticancer Activities

This compound has been extensively studied for its anticancer potential, demonstrating efficacy against various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and prevention of metastasis.

1.1. Molecular Mechanisms

ECG exerts its anticancer effects by modulating multiple signaling pathways critical for cancer cell survival and progression. It has been shown to inhibit the activity of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis. Furthermore, ECG can suppress the activation of key downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis. The inhibition of the NF-κB signaling pathway by ECG also contributes to its anticancer effects by downregulating the expression of genes involved in inflammation, cell survival, and invasion.

1.2. Quantitative Data: In Vitro Anticancer Activity of ECG

| Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Human colon cancer (HT-29) | MTT Assay | ~50 | |

| Human prostate cancer (DU145) | Not Specified | ~20-40 | |

| Human prostate cancer (LNCaP) | Not Specified | ~20-40 |

1.3. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Following treatment, add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

1.4. Visualization: PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and growth and is often dysregulated in cancer. ECG has been shown to inhibit this pathway, contributing to its anticancer effects.

Caption: PI3K/Akt signaling pathway and the inhibitory action of ECG.

Antioxidant Activities

ECG is a potent antioxidant, a property attributed to its polyphenolic structure with multiple hydroxyl groups that can donate electrons to neutralize free radicals.

2.1. Mechanisms of Antioxidant Action

The antioxidant activity of ECG is realized through several mechanisms:

-

Direct Radical Scavenging: ECG can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.

-

Modulation of Antioxidant Enzymes: ECG can enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

Chelation of Metal Ions: By chelating pro-oxidant metal ions like iron and copper, ECG can inhibit the generation of free radicals via the Fenton reaction.

2.2. Quantitative Data: Antioxidant Capacity of Catechins

| Compound | Assay | IC50 (µM) | Reference |

| Epigallocatechin gallate (EGCG) | CAA | N/A (Highest Activity) | |

| This compound (ECG) | DPPH | ~5.8 | (Generic Value) |

| Epigallocatechin (EGC) | DPPH | ~7.2 | (Generic Value) |

| Epicatechin (EC) | DPPH | ~10.5 | (Generic Value) |

| (Note: CAA values are often expressed as quercetin equivalents. Specific IC50 values can vary based on experimental conditions.) |

2.3. Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.

Principle: The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.

Procedure:

-

Cell Culture: Culture adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate until they are 90-100% confluent.

-

Cell Washing: Gently remove the culture medium and wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).

-

Probe and Sample Addition: Add 50 µL of DCFH-DA probe solution to all wells. Subsequently, add 50 µL of the test compound (ECG) or a standard antioxidant (like Quercetin) at various concentrations.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Washing: Carefully remove the solution and wash the cells three times with DPBS or HBSS.

-

Initiation of Oxidation: Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity using a microplate reader at 37°C. Use an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Readings should be taken at intervals of 1 to 5 minutes for a total of 60 minutes.

2.4. Visualization: Workflow of Cellular Antioxidant Assay

Caption: Experimental workflow for the Cellular Antioxidant Assay (CAA).

Anti-inflammatory Activities

ECG exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.

3.1. Molecular Mechanisms

The anti-inflammatory effects of ECG are primarily mediated through:

-

Inhibition of NF-κB Pathway: ECG can prevent the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, thereby suppressing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

-

Modulation of MAPK Pathway: ECG can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, which are involved in the production of inflammatory mediators.

-

Inhibition of Inflammatory Enzymes: ECG has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins and nitric oxide, respectively, during inflammation.

3.2. Experimental Protocol: Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, such as key proteins in inflammatory signaling pathways (e.g., p-p65, p-ERK).

Procedure:

-

Protein Extraction: Prepare cell or tissue lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate the protein samples based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an appropriate detection method, such as enhanced chemiluminescence (ECL), and capture the image using a CCD camera or X-ray film.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

3.3. Visualizations: Key Inflammatory Signaling Pathways

NF-κB Signaling Pathway The NF-κB pathway is central to the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

References

- 1. One moment, please... [epicatelean.com]

- 2. mdpi.com [mdpi.com]

- 3. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Epicatechin Gallate: From Quantification to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin gallate (ECG) is a prominent member of the flavan-3-ol family, a class of polyphenolic compounds renowned for their potent antioxidant and biological activities. As a key component of various plant-based foods and beverages, ECG has garnered significant interest within the scientific community for its potential therapeutic applications, including roles in cancer chemoprevention and cardiovascular health. This technical guide provides an in-depth exploration of the natural sources of this compound, methodologies for its quantification, and an overview of its interaction with key cellular signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources and Quantitative Analysis of this compound

This compound is predominantly found in the leaves of the Camellia sinensis plant, the source of tea. Its concentration can vary significantly based on the type of tea, geographical origin, and processing methods. Other notable sources include various fruits and nuts. The following table summarizes the quantitative data on this compound content in several natural sources, compiled from various analytical studies.

| Natural Source | Sample Type | This compound (ECG) Content (mg/100g or mg/100mL) | Reference(s) |

| Tea (Camellia sinensis) | |||

| Green Tea Leaves | 10.85% of total catechins | [1][2] | |

| Green Tea (Commercial) | 54.6 mg/g (optimized extraction) | [3] | |

| Black Tea | Lower concentrations than green tea | [4] | |

| White Tea | Lower concentrations than green tea | [4] | |

| Fruits | |||

| Grape (Black) | 1.68 mg/100g FW | ||

| Grape (Green) | 0.25 mg/100g FW | ||

| Strawberry | 0.28 mg/100g FW | ||

| Sweet Cherry | 0.09 mg/100g FW | ||

| Apple (Dessert), peeled | 0.01 mg/100g FW | ||

| Peach, peeled | 0.01 mg/100g FW | ||

| Nuts | |||

| Hazelnuts | Present | ||

| Walnuts | Present | ||

| Other Beverages | |||

| Red Wine | 0.77 mg/100mL | ||

| White Wine | 0.02 mg/100mL |

Experimental Protocols for Quantification

Accurate quantification of this compound from natural sources is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the most widely adopted and reliable method for this purpose.

Protocol: Quantification of this compound in Tea Leaves by HPLC

This protocol is a synthesized example based on common methodologies described in the literature.

1. Sample Preparation and Extraction:

-

Grinding: Dry tea leaves are ground into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: A mixture of ethanol and water (e.g., 60% ethanol) is commonly used. Some methods may employ other solvents like methanol or acetone in varying concentrations.

-

Extraction Method:

-

Maceration: The powdered tea leaves are soaked in the extraction solvent (e.g., a 1:20 raw material to extractant ratio) for a specified period with occasional agitation.

-

Ultrasonication: To enhance extraction efficiency, the sample and solvent mixture can be placed in an ultrasonic bath for a defined time (e.g., 5 minutes).

-

Subcritical Water Extraction: An environmentally friendly method using water at elevated temperature and pressure can also be employed.

-

-

Filtration: The resulting extract is filtered (e.g., through a 0.22 µm filter) to remove solid particles before HPLC analysis.

2. HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column is typically employed for the separation of catechins.

-

Mobile Phase: A gradient elution is often used, consisting of two solvents, such as:

-

Solvent A: Water with a small amount of acid (e.g., 0.2% phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or a mixture of methanol and acetonitrile.

-

-

Detection: The UV detector is set to a wavelength of 280 nm for the detection of catechins.

-

Quantification: The concentration of ECG in the sample is determined by comparing the peak area of the analyte with that of a standard calibration curve prepared using a certified reference standard of this compound.

Cellular Signaling Pathways Modulated by this compound and Related Catechins

This compound and its structurally similar counterpart, epigallocatechin gallate (EGCG), have been shown to exert their biological effects by modulating multiple key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the points of intervention of these catechins in the MAPK and PI3K/Akt pathways, which are often dysregulated in diseases like cancer.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell growth and division. Epigallocatechin gallate (EGCG), and likely this compound (ECG) due to structural similarities, have been shown to inhibit this pathway by targeting key components such as the Epidermal Growth Factor Receptor (EGFR) and Ras, thereby suppressing downstream signaling that leads to cell proliferation.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. EGCG has been demonstrated to inhibit this pathway by directly targeting PI3K and Akt. Furthermore, EGCG can upregulate the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/Akt pathway.

Workflow for Natural Product-Based Drug Discovery

The discovery and development of new drugs from natural sources like this compound follows a structured workflow. This process begins with the identification of promising natural products and progresses through various stages of extraction, isolation, characterization, and testing.

This generalized workflow for natural product drug discovery outlines the key phases from initial sourcing to clinical evaluation. The process is iterative, with feedback from bioactivity screening and preclinical studies often informing further optimization of the lead compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its abundance in readily available sources like tea, coupled with its ability to modulate critical cellular signaling pathways, makes it an attractive candidate for further research and drug development. A thorough understanding of its natural distribution, robust methods for its quantification, and a clear picture of its mechanisms of action are fundamental for harnessing its full potential in the prevention and treatment of human diseases. This guide provides a solid foundation for researchers and professionals to build upon in their endeavors to translate the promise of this compound into tangible clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of catechins in green tea leaves by HPLC compared to spectrophotometry | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Extraction of Epigallocatechin Gallate and this compound from Tea Leaves Using β-Cyclodextrin [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

The Biosynthesis of Epicatechin Gallate: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Epicatechin gallate (ECG), a prominent catechin found in tea (Camellia sinensis), is a flavonoid of significant interest due to its diverse bioactive properties. Understanding its biosynthesis is crucial for metabolic engineering, optimizing agricultural production, and exploring its therapeutic potential. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final galloylated product. It includes a compilation of available quantitative data, comprehensive experimental protocols for key analytical techniques, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

Flavonoids are a large class of plant secondary metabolites derived from the phenylpropanoid pathway.[1] Among them, flavan-3-ols, commonly known as catechins, are abundant in various fruits, vegetables, and beverages, with tea being a particularly rich source. This compound is formed through the esterification of epicatechin with gallic acid.[2] This galloylation significantly influences the biological activity of the molecule.[3] The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, proceeds through the general phenylpropanoid pathway, and culminates in the specialized flavonoid and galloylation pathways.

The Biosynthesis Pathway of this compound

The formation of this compound can be conceptually divided into three major stages:

-

The Shikimate and Phenylpropanoid Pathways: Generation of the core phenylpropanoid precursor, p-Coumaroyl-CoA.

-

The Flavonoid Pathway: Synthesis of the flavan-3-ol, (-)-epicatechin.

-

The Galloylation Pathway: Esterification of (-)-epicatechin with a galloyl moiety.

From Primary Metabolites to p-Coumaroyl-CoA

The journey begins with primary metabolites from glycolysis and the pentose phosphate pathway. The shikimate pathway converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, which is the precursor for the aromatic amino acids, including L-phenylalanine.[4][5]

The general phenylpropanoid pathway then converts L-phenylalanine to p-Coumaroyl-CoA in three enzymatic steps:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

Biosynthesis of (-)-Epicatechin

p-Coumaroyl-CoA serves as the entry point into the flavonoid biosynthesis pathway. The key steps leading to the formation of (-)-epicatechin are as follows:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempferol to dihydroquercetin.

-

Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin.

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucocyanidin to cyanidin.

-

Anthocyanidin Reductase (ANR): Reduces cyanidin to (-)-epicatechin. This is a key branching point, as leucoanthocyanidin reductase (LAR) can convert leucocyanidin to (+)-catechin.

Galloylation of (-)-Epicatechin

The final step in the biosynthesis of this compound is the attachment of a galloyl group from gallic acid to the 3-hydroxyl group of (-)-epicatechin. Gallic acid itself is derived from the shikimate pathway. The galloylation process is a two-step reaction catalyzed by two distinct enzymes:

-

UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT): This enzyme catalyzes the formation of the activated galloyl donor, 1-O-galloyl-β-D-glucose (β-glucogallin), from gallic acid and UDP-glucose.

-

Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT): This novel enzyme then transfers the galloyl group from β-glucogallin to (-)-epicatechin, forming this compound.

Quantitative Data

Quantitative understanding of the biosynthesis pathway is essential for metabolic modeling and engineering. The following table summarizes the available Michaelis-Menten kinetic parameters for the key galloylation enzyme, ECGT, from Camellia sinensis.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (picokatal) | k_cat_ (min⁻¹) | Reference |

| ECGT | (-)-Epicatechin (EC) | 0.26 ± 0.04 | 27.6 ± 3.20 | 52.56 ± 5.83 | |

| ECGT | (-)-Epigallocatechin (EGC) | 0.23 ± 0.03 | 32.48 ± 4.10 | 61.86 ± 7.51 | |

| ECGT | β-Glucogallin | 0.45 ± 0.06 | 29.87 ± 3.80 | 56.89 ± 6.95 |

Table 1: Michaelis-Menten kinetics of Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) from Camellia sinensis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Enzyme Extraction from Plant Tissue

A general protocol for the extraction of active enzymes involved in flavonoid biosynthesis from plant leaves is as follows:

-

Freeze fresh plant leaves (e.g., young tea leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Suspend the powdered tissue in an extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds and a reducing agent like β-mercaptoethanol to prevent oxidation.

-

Stir the mixture on ice for 1 hour.

-

Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

The crude extract can be used directly for activity assays or further purified using techniques like ammonium sulfate precipitation and chromatography.

Anthocyanidin Reductase (ANR) Enzyme Assay

This assay measures the conversion of cyanidin to epicatechin.

-

Prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 7.0), NADPH, and the enzyme extract.

-

Initiate the reaction by adding the substrate, cyanidin chloride.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an organic solvent like ethyl acetate.

-

Extract the product, (-)-epicatechin, into the organic phase.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Analyze the product by HPLC, comparing the retention time and UV-Vis spectrum to an authentic (-)-epicatechin standard. A control reaction with boiled enzyme should be performed to ensure the observed activity is enzymatic.

Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) Enzyme Assay

This assay measures the formation of this compound from (-)-epicatechin and β-glucogallin.

-

Prepare a reaction mixture in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0) containing (-)-epicatechin, β-glucogallin, and ascorbic acid (as an antioxidant).

-

Add the enzyme extract to initiate the reaction.

-

Incubate at the optimal temperature (e.g., 30°C) for a specific time (e.g., 1 hour).

-

Terminate the reaction, for example, by adding methanol or by heat inactivation.

-

Centrifuge to remove any precipitate.

-

Analyze the supernatant by HPLC to quantify the formation of this compound.

HPLC Analysis of Catechins

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of catechins.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A UV-Vis detector set at 280 nm is suitable for detecting catechins. A photodiode array (PDA) detector can provide spectral information for peak identification.

-

Quantification: Quantification is achieved by comparing the peak areas of the samples to those of a calibration curve generated with authentic standards of the catechins of interest.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to measure the transcript levels of genes involved in this compound biosynthesis.

-

RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable kit or protocol.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI, F3H, F3'H, DFR, ANS, ANR, UGGT, ECGT) and a stable reference gene (e.g., actin or GAPDH).

-

qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression levels of the target genes normalized to the reference gene.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process involving multiple metabolic pathways and key enzymes. This guide has provided a detailed overview of the pathway, from primary metabolism to the final galloylated product. The included quantitative data and experimental protocols offer a valuable resource for researchers investigating this important class of flavonoids. Further research is needed to fully characterize the kinetics of all enzymes in the pathway, particularly anthocyanidin reductase in Camellia sinensis, and to elucidate the regulatory networks that control the flux through this pathway. Such knowledge will be instrumental in the development of strategies for the enhanced production of this compound and for harnessing its full potential in various applications.

References

- 1. Purification and characterization of a novel galloyltransferase involved in catechin galloylation in the tea plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resource.aminer.org [resource.aminer.org]

- 3. Anthocyanin kinetics are dependent on anthocyanin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Action Mechanism [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Epicatechin Gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin gallate (ECG) is a prominent flavonoid and a key bioactive constituent of green tea, belonging to the catechin family. It is recognized for a spectrum of potential health benefits, including antioxidant and anti-inflammatory properties. A thorough understanding of its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes this compound—is fundamental for its development as a therapeutic agent. This technical guide provides an in-depth overview of the bioavailability and pharmacokinetic parameters of this compound, supported by experimental methodologies and visual representations of relevant biological pathways. While much of the available research has focused on the more abundant Epigallocatechin gallate (EGCG), this guide will distinguish between the two where data is available and use EGCG as a close structural and functional analog where necessary, with appropriate caveats.

Pharmacokinetics of this compound

The systemic availability of this compound is generally low, a characteristic shared with other catechins. This is primarily due to limited absorption, extensive first-pass metabolism in the intestine and liver, and rapid elimination.

Absorption

Following oral ingestion, ECG is absorbed in the small intestine. However, its absorption is incomplete. Factors influencing its absorption include its chemical structure, formulation, and the presence of food. Ingesting ECG with food has been shown to significantly inhibit its absorption.[1]

Bioavailability

The absolute bioavailability of ECG is notably low. Studies in rats have reported an absolute bioavailability of approximately 0.06%.[2] This is considerably lower than that of other catechins like (-)-epicatechin (EC) and EGCG, which were found to have bioavailabilities of 0.39% and 0.14%, respectively, in the same study.[2] In mice, the bioavailability of EGCG was reported to be higher, at 26.5%, suggesting species-specific differences.[3]

Distribution

Once absorbed, ECG is distributed to various tissues. Following intravenous administration in mice, EGCG was found in the lung, prostate, and other tissues.[3] While intragastric administration resulted in lower tissue levels in most organs compared to intravenous administration, high concentrations were observed in the small intestine and colon. The protein binding of EGCG in rat plasma has been reported to be high, at 92.4 ± 2.5%.

Metabolism

ECG undergoes extensive metabolism, primarily through glucuronidation, sulfation, and methylation in the enterocytes and hepatocytes. The gut microbiota also plays a crucial role in the metabolism of ECG, breaking it down into smaller phenolic compounds. In human plasma, EGCG is predominantly found in its free, unconjugated form, whereas other catechins like EGC and EC are mostly present as conjugates.

Excretion

The metabolites of ECG, along with any absorbed parent compound, are primarily excreted in the urine and feces. Urinary recovery of ECG in rats was found to be very low, ranging from 0.17% to 4.72% after oral dosing and 2.11% to 14.2% after intravenous dosing.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for ECG and the closely related EGCG from various studies.

Table 1: Pharmacokinetic Parameters of this compound (ECG) in Rats

| Parameter | Value | Species | Dosage | Route | Reference |

| Absolute Bioavailability (F) | 0.06% | Sprague Dawley Rat | 50 mg/kg (i.v.), 5000 mg/kg (oral) | i.v., oral | |

| Tmax (h) | 2 | Sprague Dawley Rat | 5000 mg/kg | oral | |

| t1/2 (min) | 451-479 | Sprague Dawley Rat | 5000 mg/kg | oral |

Table 2: Pharmacokinetic Parameters of Epigallocatechin Gallate (EGCG) in Humans

| Parameter | Value | Subjects | Dosage | Formulation | Reference |

| Cmax (ng/mL) | 77.9 ± 22.2 | 8 | 20 mg/kg | Green Tea | |

| Tmax (h) | 1.3 - 1.6 | 8 | 20 mg/kg | Green Tea | |

| AUC (ng·h/mL) | 508.2 ± 227 | 8 | 20 mg/kg | Green Tea | |

| t1/2 (h) | 3.4 ± 0.3 | 8 | 20 mg/kg | Green Tea | |

| Cmax (ng/mL) | 438.5 ± 284.4 | 5 | 800 mg | Pure EGCG | |

| AUC (min·µg/mL) | 167.1 | 5 | 800 mg | Pure EGCG |

Table 3: Pharmacokinetic Parameters of Epigallocatechin Gallate (EGCG) in Rodents

| Parameter | Value | Species | Dosage | Route | Reference |

| Absolute Bioavailability (F) | 26.5% | CF-1 Mice | 75 mg/kg | i.g. | |

| Cmax (µM) | 0.28 | CF-1 Mice | 75 mg/kg | i.g. | |

| Absolute Bioavailability (F) | 4.95% | Rat | 100 mg/kg | oral | |

| t1/2 (min) | 48 ± 13 | Rat | 100 mg/kg | oral |

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague Dawley rats (210-230 g).

-

Dosing:

-

Intravenous (i.v.): 50 mg/kg of a decaffeinated catechin-fraction.

-

Oral: 5000 mg/kg of a decaffeinated catechin-fraction.

-

-

Sample Collection: Blood, urine, and feces were collected at various time points.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to measure the concentrations of catechins in the collected samples.

-

Pharmacokinetic Analysis: A non-compartmental approach was used to determine pharmacokinetic parameters.

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Human Pharmacokinetic Studies

-

Subjects: Healthy human volunteers.

-

Dosing: Single oral doses of green tea, decaffeinated green tea, pure EGCG, or Polyphenon E (a decaffeinated green tea catechin mixture). Dosages varied across studies, for example, 20 mg tea solids/kg or specific doses of EGCG ranging from 200 to 800 mg.

-

Sample Collection: Blood and urine samples were collected for up to 24 hours after administration.

-

Analytical Method: HPLC coupled with an electrochemical detector or a coulometric electrode array detection system was used to quantify catechin concentrations in plasma and urine.

-

Pharmacokinetic Analysis: A one-compartment model or a model-independent approach was used to estimate pharmacokinetic parameters.

Caption: General workflow for a human pharmacokinetic study of EGCG.

In Vitro Permeability Assays

-

Cell Model: Caco-2 cell monolayers, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer with tight junctions, are commonly used to model the intestinal barrier.

-

Methodology:

-

Caco-2 cells are seeded on permeable supports and cultured until a confluent monolayer is formed.

-

The test compound (e.g., EGCG) is added to the apical (AP) side, and samples are taken from the basolateral (BL) side at various time points to determine the rate of transport.

-

The apparent permeability coefficient (Papp) is calculated.

-

-

Findings: The apparent permeability of free EGCG across Caco-2 cell monolayers was found to be 0.88 ± 0.09 × 10⁻⁶ cm/s. Encapsulation in a niosomal formulation increased the permeability to 1.42 ± 0.24 × 10⁻⁶ cm/s.

Caption: Workflow for an in vitro Caco-2 permeability assay.

Signaling Pathways Modulated by this compound

This compound and its close analog EGCG have been shown to modulate a multitude of signaling pathways, which underlies their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative effects.

Key Modulated Pathways

-

MAPK Pathway: EGCG can block the Mitogen-Activated Protein Kinase (MAPK) cascade, including the RAS/RAF/MEK/ERK/JNK pathways.

-

PI3K/AKT Pathway: This pathway, crucial for cell survival and proliferation, is also inhibited by EGCG.

-

NF-κB Pathway: EGCG can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.

-

EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling pathway, often implicated in cancer, can be blocked by EGCG.

-

VEGF Pathway: EGCG has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) pathway, which is critical for angiogenesis.

Caption: Overview of key signaling pathways modulated by EGCG.

Conclusion

The pharmacokinetic profile of this compound is characterized by low oral bioavailability due to limited absorption and extensive metabolism. This presents a significant challenge for its development as a therapeutic agent. However, a deeper understanding of its ADME properties, facilitated by robust analytical methodologies, is paving the way for the development of novel formulations and delivery systems to enhance its systemic exposure and, consequently, its therapeutic efficacy. The modulation of multiple critical signaling pathways by ECG and its analogs underscores their potential in the prevention and treatment of various diseases. Future research should focus on strategies to overcome the pharmacokinetic limitations of ECG to fully exploit its therapeutic promise.

References

Epicatechin gallate structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of Epicatechin Gallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ECG) is a prominent flavan-3-ol, a type of flavonoid found abundantly in green tea (Camellia sinensis), as well as in smaller quantities in cocoa and grapes.[1][2] As a member of the catechin family, ECG is structurally characterized by the esterification of epicatechin with gallic acid at the C-3 position of the C-ring.[1][3] This unique molecular architecture, featuring a flavan-3-ol skeleton with multiple hydroxyl groups and a galloyl moiety, is the foundation of its diverse and potent biological activities.[3] ECG's molecular formula is C₂₂H₁₈O₁₀, with a molecular weight of approximately 442.37 g/mol .

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound. It delves into the specific molecular features that govern its antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting properties. By presenting quantitative data, detailed experimental methodologies, and visual diagrams of key signaling pathways, this document serves as a critical resource for professionals engaged in natural product research and drug development.

Core Structure-Activity Relationship (SAR)

The biological efficacy of this compound is intrinsically linked to its chemical structure. The key determinants of its activity are the arrangement of hydroxyl (-OH) groups on its phenolic rings and the presence of the galloyl moiety.

-

The Flavan-3-ol Backbone: The core structure consists of two aromatic rings (A and B) linked by a three-carbon heterocyclic C-ring. This fundamental skeleton is common to all catechins.

-

The Galloyl Moiety: The esterification of gallic acid at the 3-position of the C-ring is the most critical feature defining ECG's enhanced bioactivity. This galloyl group provides additional phenolic hydroxyl groups, which significantly boosts its ability to scavenge free radicals and interact with biological targets compared to its unesterified counterpart, epicatechin. Studies consistently show that galloylated catechins like ECG and EGCG exhibit stronger antioxidant and antiproliferative effects than non-galloylated catechins.

-

Hydroxyl Groups: ECG possesses multiple hydroxyl groups on its A-ring, B-ring, and the galloyl D-ring. These groups, particularly the ortho-dihydroxyl configuration on the B-ring (a catechol group), are crucial for its antioxidant activity, acting as hydrogen donors to neutralize reactive oxygen species (ROS) and as chelation sites for metal ions. The tri-hydroxyl arrangement on the galloyl moiety further amplifies this radical-scavenging capacity.

The following diagram illustrates the key structural features of this compound and their relationship to its primary biological activities.

Caption: Core Structure-Activity Relationship of this compound.

Quantitative Analysis of Biological Activities

The specific structural features of ECG translate into measurable biological effects. This section summarizes the quantitative data related to its key activities.

Table 1: Enzyme Inhibitory Activity of this compound

| Target Enzyme | Biological Relevance | IC₅₀ Value | Inhibition Type | Source(s) |

| Tyrosinase | Skin pigmentation, Browning in food | 11.3 ± 8.2 µM | Reversible Mixed-Inhibition | |

| Xanthine Oxidase (XO) | Gout, Hyperuricemia | 7.94 µM | Not specified | |

| NorA Efflux Pump (S. aureus) | Bacterial Antibiotic Resistance | ~50 µM | Not applicable | |

| Matrix Metalloproteinase-9 (MMP-9) | Cancer Metastasis, Inflammation | Not specified | Not specified |

Table 2: Antiproliferative and Cytotoxic Activity of Catechins

Note: Data for ECG is often presented alongside its more studied counterpart, EGCG, providing valuable comparative insights into their SAR.

| Cell Line | Cancer Type | Compound | IC₅₀ / GI₅₀ Value | Time | Source(s) |

| Hs578T | Triple-Negative Breast Cancer | EGCG | 131.6 µM | 24 h | |

| Hs578T | Triple-Negative Breast Cancer | EGCG | 15.8 µM | 48 h | |

| Hs578T | Triple-Negative Breast Cancer | EGC | 186.2 µM | 24 h | |

| Hs578T | Triple-Negative Breast Cancer | Catechin | 326.8 µM | 24 h | |

| HuCC-T1 | Cholangiocarcinoma | EGCG | ~5 µg/mL (~10.9 µM) | Not specified | |

| OVCAR-3 | Ovarian Carcinoma | Catechin Mix (EGC + EGCG) | 1094 µg/mL | Not specified | |

| HFL1 (Normal) | Fetal Lung Fibroblast | Catechin Mix (EGC + EGCG) | 412.9 µg/mL | Not specified |

The data in Table 2 highlights a key SAR principle: the galloylated catechin (EGCG) is significantly more potent than non-galloylated catechins (EGC, Catechin) in inhibiting cancer cell proliferation.

Key Signaling Pathways Modulated by this compound

ECG exerts its cellular effects by modulating critical signaling pathways involved in inflammation and cancer. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.

NF-κB Signaling Pathway Inhibition

NF-κB is a master regulator of inflammatory responses. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. ECG has been shown to inhibit this pathway, thereby reducing inflammation. This is a crucial mechanism for its neuroprotective and anti-inflammatory effects.

Caption: ECG inhibits the pro-inflammatory NF-κB signaling pathway.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the bioactivity of this compound.

Protocol 1: DPPH Radical Scavenging Activity Assay (Antioxidant Capacity)

This protocol is adapted from widely used spectrophotometric methods for determining antioxidant activity.

1. Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

2. Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

This compound (ECG) standard

-

Positive Control (e.g., Ascorbic Acid, Trolox)

-

Spectrophotometer or Microplate Reader

-

Volumetric flasks, pipettes, cuvettes or 96-well plate

3. Procedure:

-

Preparation of DPPH Stock Solution (e.g., 0.1 mM): Accurately weigh ~4 mg of DPPH and dissolve in 100 mL of methanol. Store in a dark, refrigerated container.

-

Preparation of DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.

-

Preparation of Sample Solutions: Prepare a stock solution of ECG in methanol (e.g., 1 mg/mL). From this, create a series of dilutions to obtain various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.

-

Assay:

-

Blank: Add 1.0 mL of methanol to a cuvette.

-

Control: Add 0.5 mL of the DPPH working solution to 0.5 mL of methanol. Mix and record the absorbance (A_control).

-

Sample: Add 0.5 mL of each ECG dilution to 0.5 mL of the DPPH working solution.

-

-

Incubation: Mix all solutions thoroughly and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each sample solution at 517 nm (A_sample).

-

Calculation:

-

Percentage Inhibition (%) = [ (A_control - A_sample) / A_control ] * 100

-

Plot the percentage inhibition against the sample concentrations and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol 2: Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a general method using a fluorogenic substrate to measure MMP activity and its inhibition.

1. Principle: The assay utilizes a quenched fluorogenic substrate, often a peptide containing a specific MMP cleavage site flanked by a fluorophore and a quencher. In its intact state, the fluorescence is suppressed by Förster Resonance Energy Transfer (FRET). Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. Inhibitors will reduce the rate of substrate cleavage.

2. Reagents and Materials:

-

Recombinant active MMP (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (commercially available)

-

Assay Buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)

-

This compound (ECG) test compound

-

Known MMP inhibitor (Positive Control, e.g., Doxycycline, NNGH)

-

DMSO (for dissolving compounds)

-

Fluorescence microplate reader

3. Procedure:

-

Reagent Preparation: Prepare stock solutions of ECG and the positive control inhibitor in DMSO. Create a series of dilutions in Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.

-

Enzyme Activation (if necessary): Some MMPs are supplied as pro-enzymes and require activation with an agent like APMA (4-aminophenylmercuric acetate) prior to the assay. Follow the manufacturer's instructions.

-

Assay Setup (96-well black plate):

-

100% Activity Control: Add Assay Buffer + Enzyme.

-

Inhibitor Wells: Add various concentrations of ECG or positive control + Enzyme.

-

Blank (No Enzyme): Add Assay Buffer + Substrate.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation/emission wavelengths every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

-

Normalize the rates relative to the 100% activity control.

-

Plot the percentage of inhibition versus the inhibitor concentration and calculate the IC₅₀ value.

-

Caption: Workflow for a fluorogenic MMP inhibition assay.

Conclusion

The structure of this compound is a masterclass in natural product design, where specific functional groups dictate potent and diverse biological activities. The presence of the galloyl moiety at the C3 position is the single most important feature enhancing its efficacy, particularly in antioxidant and antiproliferative contexts, when compared to non-galloylated catechins. The hydroxyl groups on the B-ring and galloyl ring are fundamental to its ability to neutralize reactive oxygen species and interact with protein targets. Through the modulation of key cellular signaling pathways like NF-κB, ECG exerts significant anti-inflammatory effects. This detailed understanding of its structure-activity relationship, supported by quantitative data and standardized protocols, provides a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound in preventing and treating a range of human diseases.

References

The Anti-inflammatory Effects of Epicatechin Gallate: A Technical Guide for Researchers

Introduction

Epicatechin gallate (ECG), a prominent catechin found in green tea and other plants, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] As chronic inflammation is a key pathological component of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, the therapeutic potential of ECG is a subject of intense research.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of ECG, supported by quantitative data from various experimental models. It details key experimental protocols and visualizes the complex signaling pathways modulated by this compound, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action: Modulation of Key Inflammatory Pathways

The anti-inflammatory activity of this compound is primarily attributed to its ability to interfere with major signaling cascades that orchestrate the inflammatory response. The two most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

ECG intervenes at multiple points in this pathway. Studies have shown that ECG can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB. By sequestering NF-κB in the cytoplasm, ECG effectively halts the downstream transcription of pro-inflammatory mediators. Furthermore, some evidence suggests that ECG can directly bind to the p65 subunit, preventing it from binding to DNA even after it has entered the nucleus. This multi-pronged inhibition makes ECG a potent suppressor of NF-κB-mediated inflammation.

Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is another critical component of the inflammatory response. These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, phosphorylate various transcription factors, such as Activator Protein-1 (AP-1), leading to the expression of inflammatory genes.

ECG has been shown to inhibit the phosphorylation of all three major MAPK proteins—ERK1/2, JNK, and p38—in various cell types, including bone marrow-derived macrophages and microglia. By preventing the activation of these kinases, ECG effectively dampens the downstream inflammatory signaling cascade. This inhibition of MAPK pathways contributes to the reduced production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers and pathways as reported in the literature.

Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators by ECG

| Model System | Stimulus | ECG Concentration/Dose | Target Mediator | Inhibition/Reduction | Reference |

| Mice (in vivo) | Carrageenan | 100 mg/kg p.o. | Plasma PGE₂ | 27% | |

| 200 mg/kg p.o. | Plasma PGE₂ | 38% | |||

| 400 mg/kg p.o. | Plasma PGE₂ | 50% | |||

| 100 mg/kg p.o. | Plasma TNF-α | 15% | |||

| 200 mg/kg p.o. | Plasma TNF-α | 33% | |||

| 400 mg/kg p.o. | Plasma TNF-α | 41% | |||

| 100 mg/kg p.o. | Plasma IL-1β | 17% | |||

| 200 mg/kg p.o. | Plasma IL-1β | 25% | |||

| 400 mg/kg p.o. | Plasma IL-1β | 33% | |||

| 100 mg/kg p.o. | Plasma IL-6 | 22% | |||

| 200 mg/kg p.o. | Plasma IL-6 | 32% | |||

| 400 mg/kg p.o. | Plasma IL-6 | 43% | |||

| Human Chondrocytes | IL-1β (5 ng/ml) | Dose-dependent | Nitric Oxide (NO) | Up to 48% | |

| Dose-dependent | Prostaglandin E₂ (PGE₂) | Up to 24% | |||

| BV-2 Microglia | Hypoxia (CoCl₂) | 200 µM | IL-6, iNOS, COX-2 | Significant amelioration | |

| RAW 264.7 Macrophages | LPS | Not specified | NO, PGE₂, TNF-α, IL-1β, IL-6 | Significant reduction |

Table 2: Modulation of Inflammatory Enzymes and Other Proteins by ECG

| Model System | Stimulus | ECG Concentration/Dose | Target Enzyme/Protein | Effect | Reference |

| Rat Spinal Cord Injury | Trauma | 50 mg/kg i.p. | iNOS, COX-2 | Attenuated expression | |

| Human Chondrocytes | IL-1β | Dose-dependent | iNOS, COX-2 | Markedly inhibited expression | |

| ox-LDL-induced Macrophages | ox-LDL | Not specified | CD36, LOX-1 | Downregulated expression | |

| ApoE-/- mice on HFD | High-Fat Diet | Not specified | MMP-2, ICAM-1 | Reduced expression | |

| Rat Wound Healing Model | Incision | Not specified | iNOS, COX-2 | Increased expression (early) | |

| Arginase-I | Decreased activity/protein |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the literature on ECG's anti-inflammatory effects.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a common method to assess the anti-inflammatory effect of ECG on lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Line: RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMMs).

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Experimental Procedure:

-

Cells are seeded into multi-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium, and cells are pre-treated with varying concentrations of ECG (e.g., 10, 50, 100 µM) or vehicle control for 1-2 hours.

-

Inflammation is induced by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

After a specified incubation period (e.g., 24 hours for cytokine production), the cell culture supernatant is collected.

-

-

Endpoint Measurement:

-

Cytokine Levels: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO) Production: NO levels are measured in the supernatant using the Griess reagent assay.

-

Protein Expression/Phosphorylation: Cell lysates are prepared and analyzed by Western blotting to determine the expression levels of proteins like iNOS and COX-2, and the phosphorylation status of signaling proteins like IκBα, p65, ERK, JNK, and p38.

-

Gene Expression: Total RNA is extracted from the cells, and the mRNA levels of inflammatory genes are quantified using reverse transcription-polymerase chain reaction (RT-PCR).

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol is a standard and widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Experimental Procedure:

-

Animals are divided into several groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like diclofenac sodium), and treatment groups receiving different doses of ECG.

-

ECG or the respective control substance is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses (e.g., 100, 200, 400 mg/kg).

-

After a set period (e.g., 1 hour) to allow for absorption, acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.

-

The volume of the paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

-

Endpoint Measurement:

-

Paw Edema: The increase in paw volume after carrageenan injection is calculated as the degree of edema.

-

Inhibition Percentage: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle control group.

-

Biochemical Analysis: At the end of the experiment, blood can be collected to measure plasma levels of inflammatory mediators like PGE₂, TNF-α, and interleukins via ELISA.

-

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory effects by targeting the core signaling pathways of NF-κB and MAPK. Its ability to downregulate a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2 and iNOS, has been consistently shown in both in vitro and in vivo models. The quantitative data and detailed protocols presented in this guide underscore the significant potential of ECG as a therapeutic agent for inflammation-driven diseases.

Future research should focus on optimizing the bioavailability and delivery of ECG to target tissues. While preclinical data is strong, more extensive clinical trials are necessary to translate these findings into effective human therapies. Further investigation into the interplay of ECG with other cellular pathways, such as the Nrf2 antioxidant response, may reveal additional mechanisms contributing to its overall protective effects and open new avenues for drug development.

References

- 1. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (−)-Epigallocatechin Gallate Targets Notch to Attenuate the Inflammatory Response in the Immediate Early Stage in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Epicatechin Gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin gallate (ECG), a prominent flavanol found in green tea, is emerging as a significant neuroprotective agent. As a member of the catechin family, it shares structural and functional similarities with epigallocatechin gallate (EGCG), the most abundant catechin in green tea.[1] Extensive research, often centered on EGCG, has illuminated the multifaceted mechanisms through which these compounds combat neuronal damage and neurodegeneration. This technical guide provides an in-depth overview of the neuroprotective properties of this compound, focusing on its mechanisms of action, quantitative experimental data, and detailed experimental protocols. The evidence strongly suggests that ECG and related catechins hold considerable promise for the development of novel therapeutics for a range of neurological disorders.[2][3]

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a variety of interconnected mechanisms, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. It also plays a crucial role in modulating key intracellular signaling pathways that govern cell survival and death.

Antioxidant and Anti-inflammatory Action

ECG is a powerful antioxidant, capable of scavenging harmful free radicals and reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[4] Its anti-inflammatory effects are mediated by the inhibition of microglial activation and the downregulation of pro-inflammatory cytokines, thus mitigating neuroinflammation.[1]

Modulation of Critical Signaling Pathways

ECG influences several signaling cascades crucial for neuronal survival and function:

-

PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a strong pro-survival signal. ECG has been shown to activate this pathway, which in turn inhibits apoptosis and promotes cell survival.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade involved in both cell survival and apoptosis. ECG's modulation of this pathway appears to be context-dependent, often inhibiting pro-apoptotic signals.

-

Nrf2 Pathway: ECG can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. This leads to the expression of a suite of antioxidant and cytoprotective genes.

Anti-Apoptotic Effects

ECG directly interferes with the apoptotic cascade to prevent programmed cell death in neurons. It achieves this by regulating the expression of key apoptosis-related proteins, such as the Bcl-2 family (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax) and inhibiting the activity of caspases, the executive enzymes of apoptosis.

Reduction of Neurotoxic Protein Aggregates

A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates, such as amyloid-beta (Aβ) in Alzheimer's disease. ECG has been demonstrated to interfere with the aggregation of these neurotoxic proteins, promoting their clearance and reducing their detrimental effects on neurons.

Blood-Brain Barrier Permeability

A crucial factor for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). Studies have indicated that ECG is capable of penetrating the BBB, allowing it to exert its therapeutic effects directly within the central nervous system.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent neuroprotective effects of ECG and the closely related EGCG.

Table 1: In Vitro Neuroprotective Concentrations of EGCG

| Cell Model | Insult | EGCG Concentration | Observed Effect | Reference |

| Neuronal Cells | Amyloid-β | 10 µM | Protective effect against cytotoxicity via Akt signaling activation. | |

| Primary Hippocampal Neurons | GF 109203X (PKC inhibitor) | 1 µM | Maximal protection against cell death. | |

| Primary Human Neurons | Lipopolysaccharide (LPS) | 0.1 µM | Protection from direct neurotoxicity and inhibition of ROS production. |

Table 2: In Vivo Neuroprotective Dosages of EGCG

| Animal Model | Disease Model | EGCG Dosage | Duration | Observed Effect | Reference |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | 10, 20, 30 mg/kg BW/day | 7 days | Dose-dependent decrease in neuronal necroptosis. | |

| Rats | Lipopolysaccharide (LPS)-induced | 10 mg/kg/day | 7 days | Decreased expression of TNF-α and NO; increased dopamine neuron levels. | |

| Mice | α-synuclein Preformed Fibrils (PD model) | 10 mg/kg (intraperitoneal) | Pre-treatment | Ameliorated degeneration of dopaminergic neurons and reduced α-synuclein accumulation. | |

| Rats | Streptozotocin-induced Dementia | 10 mg/kg/day (oral) | 1 month | Reversed cognitive deficits and reduced ROS and NO levels. |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective properties of compounds like this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is used to simulate ischemic stroke.

-

Animal Preparation: Male Rattus norvegicus rats (200-275g) are anesthetized with Ketamine (80 mg/kg) and Xylazine (10 mg/kg) intraperitoneally.

-

Surgical Procedure: An excision is made in the right neck to expose the carotid communis artery. The internal carotid artery is then isolated and occluded for a specified period (e.g., 180 minutes) using a bulldog clamp to induce ischemia.

-

Reperfusion: After the occlusion period, the clamp is removed to allow for reperfusion. The incision is then sutured.

-

Treatment: EGCG or the test compound is typically administered once daily for a set period (e.g., 7 days) following the MCAO procedure.

-

Assessment: Neurological deficits, infarct volume, and cellular and molecular markers of neuronal damage and protection are assessed.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Tissue Preparation: Cerebral cortex tissues are fixed in a neutral formalin solution, deparaffinized, and rehydrated.

-

Permeabilization: Samples are incubated with proteinase K, followed by a permeabilization solution.

-

Labeling: The tissue sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP. TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated fluorescein is detected using an anti-fluorescein antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which then generates a colored signal with a suitable substrate. Apoptotic nuclei are visualized by light microscopy.

Western Blot Analysis for Signaling Proteins (e.g., PI3K/Akt, Bcl-2 family)

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Cells or tissues are lysed to release their protein content. The total protein concentration is determined using a protein assay (e.g., BCA assay).